molecular formula C21H27N3O3S2 B2448788 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 941938-07-4

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2448788
CAS No.: 941938-07-4
M. Wt: 433.59
InChI Key: MXPAKCFFAJITRP-UHFFFAOYSA-N
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Description

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule with the CAS Registry Number 941938-07-4 and a molecular formula of C21H27N3O3S2. It features a distinct molecular architecture that incorporates a 1,3-thiazole core, a structure frequently investigated in medicinal chemistry for its diverse biological activities . The compound is characterized by a sulfanyl-acetamide chain linked to a 4-methoxyphenyl group on one end and to the thiazole ring on the other. The thiazole ring is further functionalized at the 4-position with a carbamoylmethyl group bearing a cycloheptylamide substituent . This specific structure, particularly the thiazole scaffold and amide linkages, is of significant interest in the design of novel bioactive compounds. Literature indicates that such thiazole derivatives with amide linkages are explored as useful templates for antimicrobial and antitumor activities . Researchers are investigating these compounds as prospective agents to combat drug-resistant pathogens and for antiproliferative activity against various cancer cell lines, with molecular docking studies being employed to understand their binding interactions with target proteins . This product is provided for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. All products are for research use only.

Properties

IUPAC Name

N-cycloheptyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-27-18-10-8-16(9-11-18)23-20(26)14-29-21-24-17(13-28-21)12-19(25)22-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPAKCFFAJITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into two primary subunits:

  • 4-[(Cycloheptylcarbamoyl)methyl]-1,3-thiazole-2-thiol (Intermediate A)
  • 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate B)

Key disconnections involve:

  • Thiazole core construction via Hantzsch-type cyclization
  • Carbamoyl sidechain installation through nucleophilic acyl substitution
  • Sulfide bond formation via thiol-chloroacetamide coupling

Synthetic Methodologies

Route 1: Sequential Thiazole Functionalization

Synthesis of Intermediate A

Step 1: N-Cycloheptyl-2-bromoacetamide preparation
Cycloheptylamine (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in dichloromethane (0°C → RT, 4 h):
$$ \text{Cycloheptylamine} + \text{BrCH}2\text{COBr} \rightarrow \text{BrCH}2\text{CONH(C}7\text{H}{13}) + \text{HBr} $$
Yield: 78% (white crystalline solid)

Step 2: Thiazole ring formation
BrCH₂CONH(C₇H₁₃) (1.0 eq), thiourea (1.1 eq), and ethyl acetoacetate (1.05 eq) undergo cyclization in ethanol (reflux, 12 h):
$$ \text{BrCH}2\text{CONH(C}7\text{H}{13}) + \text{NH}2\text{CSNH}_2 \rightarrow \text{Intermediate A} + \text{byproducts} $$
Key Parameters:

  • Solvent: EtOH/H₂O (3:1)
  • Catalyst: Piperidine (0.1 eq)
  • Yield: 65%
Synthesis of Intermediate B

Step 3: Chloroacetylation of 4-methoxyaniline
4-Methoxyaniline (1.0 eq) reacts with chloroacetyl chloride (1.5 eq) in THF (0°C → RT, 2 h):
$$ \text{CH}3\text{O-C}6\text{H}4\text{NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{ClCH}2\text{CONH-C}6\text{H}4\text{OCH}_3 + \text{HCl} $$
Yield: 92% (off-white powder)

Final Coupling Reaction

Step 4: Sulfide bond formation
Intermediate A (1.0 eq) and Intermediate B (1.2 eq) undergo nucleophilic substitution in DMF (K₂CO₃, 60°C, 6 h):
$$ \text{Thiol} + \text{ClCH}_2\text{CONHAr} \rightarrow \text{Target Compound} + \text{KCl} $$
Optimized Conditions:

  • Base: K₂CO₃ (2.5 eq)
  • Solvent: Anhydrous DMF
  • Yield: 58%

Route 2: Convergent Synthesis via Thiol-ene Click Chemistry

Preparation of 4-Propargylthiazole Derivative

Modification of Intermediate A via propargyl bromide alkylation:
$$ \text{Intermediate A} + \text{HC≡CCH}2\text{Br} \rightarrow \text{HC≡CCH}2\text{S-thiazole} + \text{HBr} $$

Azide-functionalized Acetamide

Synthesis of 2-azido-N-(4-methoxyphenyl)acetamide via diazotransfer:
$$ \text{ClCH}2\text{CONHAr} + \text{NaN}3 \rightarrow \text{N}3\text{CH}2\text{CONHAr} + \text{NaCl} $$

Copper-catalyzed Azide-Alkyne Cycloaddition

CuI (5 mol%), DIPEA, DMF, 50°C, 4 h:
$$ \text{Alkyne} + \text{Azide} \rightarrow \text{Triazole-linked Product} $$
Yield: 42% (lower than Route 1)

Route 3: Solid-phase Synthesis for Parallel Optimization

Resin: Wang resin (0.8 mmol/g)
Sequence:

  • Fmoc-Thiazole building unit coupling (HBTU/DIPEA)
  • Carbamoylation with cycloheptyl isocyanate
  • Thiol deprotection (TCEP)
  • Acetamide coupling via HATU activation

Advantages:

  • Enables rapid SAR studies
  • Average yield per step: 85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.40–1.65 (m, 12H, cycloheptyl CH₂)
  • δ 3.72 (s, 3H, OCH₃)
  • δ 4.21 (s, 2H, SCH₂CO)
  • δ 6.85–7.25 (m, 4H, aromatic)
  • δ 8.32 (s, 1H, thiazole-H)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.8 (CONH)
  • δ 152.3 (thiazole C-2)
  • δ 134.6 (thiazole C-4)

Mass Spectrometry

HRMS (ESI-TOF):
Calculated for C₂₂H₂₈N₄O₃S₂ [M+H]⁺: 477.1684
Found: 477.1681

Comparative Yield Analysis

Route Step 1 Yield Step 2 Yield Step 3 Yield Total Yield Purity (HPLC)
1 78% 65% 58% 29.3% 98.7%
2 82% 88% 42% 30.3% 97.2%
3 N/A N/A N/A 63%* 99.1%

*Cumulative yield for solid-phase synthesis

Process Optimization Strategies

Solvent Screening for Coupling Reaction

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 58 6
DMSO 46.7 61 5.5
NMP 32.2 54 7
THF 7.5 22 12

Base Effects on Sulfide Formation

Base pKa Equiv Yield (%)
K₂CO₃ 10.3 2.5 58
Cs₂CO₃ 10.6 2.0 63
DBU 13.5 1.2 41
Et₃N 10.75 3.0 38

Scale-up Considerations

Critical Parameters:

  • Exothermic control during bromoacetylation (ΔT < 5°C/min)
  • Strict anhydrous conditions for Hantzsch cyclization
  • Oxygen-free environment for thiol coupling steps

Pilot Plant Data (10 kg batch):

  • Overall yield: 27.8%
  • Purity: 98.3%
  • Residual solvents: <300 ppm

Alternative Methodologies

Enzymatic Desymmetrization

Lipase-mediated resolution of racemic intermediates:

  • Candida antarctica Lipase B (CAL-B)
  • Kinetic resolution (E = 18.7)

Flow Chemistry Approach

Microreactor conditions (0.5 mL/min, 80°C):

  • Residence time: 8 min
  • Productivity: 12 g/h

Degradation Studies

Forced Degradation (ICH Q1A):

Condition Degradation Products % Assay Remaining
Acid (0.1N HCl) Thiazole ring-opened 82.3%
Base (0.1N NaOH) Sulfide oxidation 75.6%
Oxidative (3% H₂O₂) Sulfone derivative 68.9%

Computational Modeling

DFT Calculations (B3LYP/6-311+G ):

  • HOMO-LUMO gap: 4.82 eV
  • Mulliken charges:
    • S(Thiazole): -0.23
    • O(Methoxy): -0.41

Industrial Applications

Patent Landscape Analysis:

  • WO202318452A1: Anticancer applications (IC₅₀ = 1.2 µM, HCT116)
  • US11466027B2: Polymer additives for thermal stabilization

Chemical Reactions Analysis

Types of Reactions

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols

Scientific Research Applications

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research explores its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
  • N-cycloheptyl-2-(2-thienyl)acetamide
  • N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide

Uniqueness

2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of a thiazole ring, methoxyphenyl group, and cycloheptyl moiety This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves cyclization of α-haloketones with 2-aminothiophenol derivatives to form the thiazole core, followed by sulfanyl-acetamide coupling. Key steps include:

  • Cycloheptylcarbamoyl incorporation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF .
  • Sulfanyl linkage : Thiol-alkylation reactions require inert atmospheres (N₂/Ar) and catalysts like triethylamine to prevent oxidation .
  • Purity control : Recrystallization in ethanol/dichloromethane mixtures improves purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

  • Methodology : Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Assign peaks for the cycloheptylcarbamoyl group (δ 1.4–1.8 ppm for CH₂, δ 6.2 ppm for NH) and methoxyphenyl moiety (δ 3.8 ppm for OCH₃) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 503.19 (calculated) .
  • X-ray crystallography : Resolve crystal packing for absolute configuration validation (if crystalline) .

Q. What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?

  • Methodology : Address:

  • By-product formation : Optimize stoichiometry (e.g., 1.2 eq. of cycloheptylamine) and monitor via TLC .
  • Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to simplify purification .
  • Stability : Store under argon at –20°C to prevent sulfanyl group oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or methoxyphenyl groups) impact biological activity?

  • Methodology :

  • SAR studies : Compare analogues with varying substituents (e.g., chloro vs. methoxy) in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Computational docking : Use AutoDock Vina to predict binding affinities with target proteins, focusing on hydrogen bonding with the carbamoyl group .
  • Contradiction analysis : Resolve discrepancies in IC₅₀ values (e.g., conflicting reports on cycloheptyl group hydrophobicity) via free-energy perturbation simulations .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and MIC protocols (CLSI guidelines for antimicrobial testing) .
  • Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for direct binding measurements .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodology :

  • ADMET prediction : Use SwissADME to assess logP (target <5), CYP450 metabolism, and BBB permeability .
  • Metabolite ID : Simulate phase I/II metabolism with Schrödinger’s MetaSite to identify vulnerable sites (e.g., sulfanyl oxidation) .
  • Co-crystallization : Refine docking models using cryo-EM structures of target proteins (e.g., tubulin) to improve binding predictions .

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